molecular formula C5H7NO4 B13807436 3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI)

3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI)

Cat. No.: B13807436
M. Wt: 145.11 g/mol
InChI Key: YKQMSUMRGNIIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) is a chemical compound with the molecular formula C5H7NO4. It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) typically involves the reaction of 2-oxo-3-oxazolidinecarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2-oxo-3-oxazolidinecarboxylic acid+methanol3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI)+water\text{2-oxo-3-oxazolidinecarboxylic acid} + \text{methanol} \rightarrow \text{3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI)} + \text{water} 2-oxo-3-oxazolidinecarboxylic acid+methanol→3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI)+water

Industrial Production Methods

In an industrial setting, the production of 3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is explored for its potential use in developing pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds are structurally similar but contain a carbonyl group at the 2-position.

    Spirooxazolidines: These compounds have a spirocyclic structure, making them more rigid.

    Polycyclic Oxazolidines: These compounds contain multiple fused rings, increasing their complexity.

Uniqueness

3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) is unique due to its specific ester functional group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

methyl 2-oxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C5H7NO4/c1-9-4(7)6-2-3-10-5(6)8/h2-3H2,1H3

InChI Key

YKQMSUMRGNIIAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCOC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.